N-(6-oxaspiro[4.5]decan-9-yl)acetamide
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Overview
Description
9-N-Acetylamino-6-oxaspiro[4.5]decane is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is a specialty product often used in proteomics research . The compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.
Preparation Methods
The synthesis of 9-N-Acetylamino-6-oxaspiro[4.5]decane typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the β-glycosylation followed by ketalization . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-N-Acetylamino-6-oxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
9-N-Acetylamino-6-oxaspiro[4.5]decane is primarily used in proteomics research . It serves as a valuable tool for studying protein structures and functions. Additionally, its unique spirocyclic structure makes it a subject of interest in medicinal chemistry, where it is explored for potential therapeutic applications. The compound’s stability and reactivity also make it useful in various industrial applications, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 9-N-Acetylamino-6-oxaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, making it a valuable tool for studying protein-protein interactions and enzyme activities.
Comparison with Similar Compounds
9-N-Acetylamino-6-oxaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
1,6,9-Tri-oxaspiro[4.5]decane: This compound features a similar spirocyclic structure but with additional oxygen atoms, which may affect its reactivity and stability.
Spiro[4.5]decane: This compound lacks the acetylamino and oxo groups, making it less functionalized and potentially less reactive.
The uniqueness of 9-N-Acetylamino-6-oxaspiro[4.5]decane lies in its specific functional groups and spirocyclic structure, which confer unique chemical properties and reactivity.
Properties
CAS No. |
1020085-29-3 |
---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(6-oxaspiro[4.5]decan-9-yl)acetamide |
InChI |
InChI=1S/C11H19NO2/c1-9(13)12-10-4-7-14-11(8-10)5-2-3-6-11/h10H,2-8H2,1H3,(H,12,13) |
InChI Key |
TYTKINPYZKFXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCOC2(C1)CCCC2 |
Origin of Product |
United States |
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